1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 423.43 g/mol. This compound features a piperidine core linked to a pyridazine and triazole moiety, which are known for their biological activity.
This compound can be classified under the category of heterocyclic compounds due to the presence of multiple nitrogen-containing rings (triazole and pyridazine). It also falls within the realm of carboxamides due to the carboxamide functional group present in its structure.
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. These may include:
The synthesis may require specific catalysts (e.g., copper salts for azide reactions) and solvents (e.g., dimethylformamide or ethanol) under controlled temperatures to optimize yields and purity .
The molecular structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C20H21N7O4/c1-14(31-15-2-3-16-17(10-15)30-13-29-16)20(28)26-8-6-25(7-9-26)18-4-5-19(24-23-18)27-12-21-11-22-27/h2-5,10-12,14H,6-9,13H2,1H3This representation provides insight into the compound's connectivity and stereochemistry.
The compound's structural data includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.43 g/mol |
| Canonical SMILES | CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC5=C(C=C4)OCO5 |
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound may require specific conditions such as temperature control and pH adjustments to ensure optimal yields and minimize side reactions .
The mechanism of action for 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Studies suggest that compounds containing triazole and pyridazine moieties exhibit significant biological activity through inhibition of specific enzymes or modulation of receptor activity. For example, triazoles are known to interact with cholinesterases .
The physical properties of this compound include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Melting Point | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
This compound has potential applications in:
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8